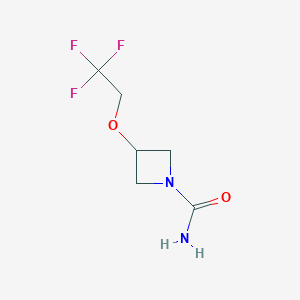

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O2/c7-6(8,9)3-13-4-1-11(2-4)5(10)12/h4H,1-3H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGVQIUCXJFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide typically involves the reaction of azetidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common for this compound, especially at the trifluoroethoxy group. Reagents like sodium azide or potassium cyanide can be used to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity. It can be used in the design of new drugs or as a probe to study biological processes.

Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry: The compound’s unique properties make it useful in various industrial applications, such as in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidin-2-one Derivatives

Azetidin-2-ones (β-lactams) with aryl substituents, such as 1-(3-fluorophenyl)-4-(2-methoxyphenyl)-3,3-dimethyl-azetidin-2-one (C₁₉H₁₉FNO₃, MW 328.36 g/mol), demonstrate potent inhibitory activity against enzymatic targets (e.g., kinases or proteases) due to their electrophilic ketone moiety . In contrast, 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide lacks the strained β-lactam ring but introduces a carboxamide group, enabling stronger hydrogen-bond interactions with biological targets. The trifluoroethoxy group further improves metabolic stability compared to non-fluorinated ethoxy analogues .

Pyridine-Based Trifluoroethoxy Derivatives

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (C₁₀H₁₀ClF₃NO₂·HCl, MW 294.10 g/mol) shares the trifluoroethoxy substituent but incorporates a pyridine ring instead of azetidine . The six-membered pyridine ring offers greater conformational flexibility but reduced steric constraints compared to azetidine. This structural difference may influence binding pocket compatibility in drug-target interactions.

Functional Group Analysis

Trifluoroethoxy vs. Fluoroalkyl Groups

The trifluoroethoxy group in the target compound enhances lipophilicity (logP ≈ 1.2–1.5) compared to non-fluorinated ethoxy groups (logP ≈ 0.5–0.8), improving membrane permeability . In contrast, pentafluorophenyl or difluoroethyl groups may offer higher electronegativity but risk excessive hydrophobicity, reducing aqueous solubility.

Carboxamide vs. Ketone or Ester Groups

The carboxamide (-CONH₂) group in this compound provides dual hydrogen-bond donor/acceptor capability, unlike azetidin-2-ones’ ketone (-CO-) or esters (-COOR).

Data Tables: Comparative Analysis of Key Compounds

Biological Activity

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features an azetidine ring, a carboxamide functional group, and a trifluoroethoxy moiety, which together contribute to its unique chemical properties and biological interactions. The molecular formula of this compound is CHFNO, with a molecular weight of approximately 198.1 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound play a crucial role in its biological activity. The trifluoroethoxy group enhances hydrophobicity and may influence binding affinity to biological targets. The azetidine ring contributes to the compound's overall stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 198.1 g/mol |

| Functional Groups | Azetidine, Carboxamide |

| Hydrophobic Characteristic | High |

Biological Activity

Research indicates that this compound exhibits potential therapeutic applications due to its interactions with various biological targets. Preliminary studies suggest that it may influence enzyme activity or cellular processes relevant to disease mechanisms.

Interaction with Biological Targets

The trifluoroethoxy moiety is believed to enhance the binding affinity of the compound to specific enzymes and receptors. This increased affinity can lead to modulation of various biochemical pathways, making it a candidate for drug development in areas such as:

- Antimicrobial Activity : Similar azetidine derivatives have shown promising results against bacterial strains, including Mycobacterium tuberculosis .

- Antiviral Activity : Some azetidine compounds have demonstrated inhibitory effects against viruses, indicating a potential for antiviral applications .

Case Studies

- Antimycobacterial Activity : In vitro studies have shown that azetidine derivatives can inhibit key enzymes in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. This mechanism suggests that this compound could exhibit similar effects by binding to critical targets within the bacterium .

- Antiviral Potential : Azetidinone derivatives have been evaluated for their antiviral properties against various viruses. For instance, some compounds were effective against human coronaviruses and influenza viruses, suggesting that modifications like those in this compound could enhance efficacy .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in metabolic pathways. For example:

- Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their activity, leading to disrupted cellular processes.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to disease states.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including azetidine ring formation, trifluoroethoxy substitution, and carboxamide functionalization. Key parameters include solvent selection (polar aprotic solvents for nucleophilic substitution), temperature control (e.g., 0–60°C for stability), and reaction time optimization. Thin-layer chromatography (TLC) is recommended for real-time monitoring, while post-synthesis purification via column chromatography ensures high purity. Yield improvements can be achieved through Design of Experiments (DoE) to assess factor interactions (e.g., solvent polarity, catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection quantifies impurities and verifies >95% purity .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethoxy group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability due to fluorine’s electron-withdrawing effects. Computational tools like COSMO-RS predict solubility in aqueous/organic matrices. Experimental validation involves shake-flask solubility assays and differential scanning calorimetry (DSC) to analyze melting points and thermal degradation profiles .

Advanced Research Questions

Q. How can computational chemistry elucidate the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in receptor active sites. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. Quantum mechanical (QM) calculations (e.g., DFT) analyze electronic interactions, such as hydrogen bonding between the carboxamide group and conserved residues (e.g., Glu/Asp in ion channels). ICReDD’s integrated computational-experimental workflows can prioritize high-affinity analogs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Meta-analysis using standardized protocols (e.g., IC50 determination via fluorometric assays) reduces bias. Factorial experimental designs (e.g., 2³ full factorial) isolate variables like pH, temperature, and co-solvents. Replicate studies with orthogonal assays (e.g., electrophysiology for ion channel modulation vs. radioligand binding) validate mechanisms .

Q. What strategies enhance the compound’s thermal stability for long-term storage in preclinical studies?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of the carboxamide group). Lyophilization with cryoprotectants (trehalose, mannitol) improves shelf life. Solid-state characterization via X-ray powder diffraction (XRPD) detects polymorphic transitions, while DSC monitors glass transition temperatures (Tg) to optimize storage conditions (e.g., -20°C under nitrogen) .

Q. How can reaction path search methods optimize the synthesis of novel analogs with improved pharmacokinetics?

- Methodological Answer : Quantum chemical calculations (Gaussian, ORCA) map potential energy surfaces for azetidine ring closure and substituent addition. Transition state analysis identifies rate-limiting steps. Machine learning (e.g., Bayesian optimization) prioritizes reaction conditions (e.g., catalyst: Pd(OAc)₂ vs. CuI) based on historical yield data. High-throughput experimentation (HTE) in microreactors screens >100 conditions/day .

Q. What experimental designs are recommended to study the compound’s mechanism as a sodium channel modulator?

- Methodological Answer : Patch-clamp electrophysiology (HEK293 cells expressing NaV1.7) quantifies inhibition potency (IC50). Fluorescent dye-based assays (e.g., FLIPR) measure intracellular sodium flux. Competitive binding studies with [³H]-saxitoxin determine displacement kinetics. Molecular modeling identifies key interactions (e.g., π-stacking with Phe residues). Dose-response curves under varied pH (6.5–8.0) assess protonation effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.